molecular formula C21H24N2O4 B127867 Isopteropodine CAS No. 5171-37-9

Isopteropodine

Cat. No.: B127867
CAS No.: 5171-37-9
M. Wt: 368.4 g/mol
InChI Key: JMIAZDVHNCCPDM-PFDNRQJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Isopteropodine, also known as Uncarine E, is a pentacyclic oxindol alkaloid derived from the Uncaria species . This compound has been studied for its various biological activities, including its antibacterial and anti-proliferative effects .

Target of Action

This compound acts as a positive modulator of muscarinic M1 and 5-HT2 receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, regulation of mood, and cognitive function.

Mode of Action

This compound interacts with its targets, the muscarinic M1 and 5-HT2 receptors, to modulate their activity . This interaction can lead to changes in cellular signaling and function, although the exact mechanisms are still under investigation.

Biochemical Pathways

It is known that the compound can stimulate the production of interleukin il-1 and il-6 in alveolar macrophages, leading to an increase in leukocyte and lymphocyte production . This suggests that this compound may influence immune response pathways.

Result of Action

This compound has demonstrated antibacterial activity against Gram-positive bacteria . Additionally, it has shown a moderate anti-proliferative effect on acute lymphoblastic leukemia cells . These effects suggest that this compound may have potential therapeutic applications in the treatment of bacterial infections and certain types of cancer.

Chemical Reactions Analysis

Isopteropodine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxindole derivatives .

Comparison with Similar Compounds

Isopteropodine is similar to other oxindole alkaloids such as pteropodine, speciophylline, and rumberine . These compounds share structural similarities and exhibit comparable biological activities. this compound is unique in its specific modulation of muscarinic M1 and 5-HT2 receptors, which distinguishes it from other related alkaloids . The list of similar compounds includes:

  • Pteropodine
  • Speciophylline
  • Rumberine
  • Hameline
  • Palmirine

This compound’s unique properties and diverse applications make it a valuable compound for scientific research and potential therapeutic use.

Properties

IUPAC Name

methyl (1S,4aS,5aS,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAZDVHNCCPDM-PFDNRQJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317264
Record name Isopteropodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5171-37-9
Record name Isopteropodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5171-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopteropodin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005171379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopteropodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5171-37-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPTEROPODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9IZ1U593L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopteropodine
Reactant of Route 2
Isopteropodine
Reactant of Route 3
Isopteropodine
Reactant of Route 4
Isopteropodine
Reactant of Route 5
Isopteropodine
Reactant of Route 6
Isopteropodine
Customer
Q & A

Q1: What is the molecular formula and weight of isopteropodine?

A1: this compound (Uncarine E) has the molecular formula C21H24N2O4 and a molecular weight of 368.43 g/mol. []

Q2: What spectroscopic data is available for the structural characterization of this compound?

A2: this compound's structure has been elucidated using various spectroscopic techniques, including 1H NMR, 2D NMR, 13C NMR, and FAB-HR (+ve or -ve). [] Additionally, X-ray crystallography has been employed to determine the crystal structure of its stereoisomer, pteropodine. [] This information, combined with studies on its isomerization kinetics, provides valuable insights into its structural features.

Q3: Does this compound exhibit any antimicrobial activity?

A3: Yes, this compound has demonstrated antibacterial activity against Gram-positive bacteria. []

Q4: How does this compound interact with biological targets to exert its effects?

A4: While the exact mechanism of action remains to be fully elucidated, studies suggest that this compound and other oxindole alkaloids can modulate the function of specific receptors. For example, pteropodine and this compound have been shown to positively modulate rat muscarinic M1 and 5-HT2 receptors expressed in Xenopus oocytes. [] Further research is needed to fully understand its interactions with biological systems.

Q5: What is the role of this compound in the traditional use of Uncaria tomentosa for cancer treatment?

A5: this compound is one of the major alkaloids found in Uncaria tomentosa, a plant traditionally used for its purported anticancer properties. In vitro studies have shown that this compound, along with other oxindole alkaloids from Uncaria tomentosa, can inhibit the proliferation of various cancer cell lines, including prostate, colon, lung, cervical, and breast cancer cells. [] It's important to note that these are preliminary findings, and further research, including in vivo studies and clinical trials, is necessary to confirm these effects and understand the mechanisms involved.

Q6: Has this compound demonstrated any antiseizure activity?

A6: A study investigating the antiseizure activity of Mitragyna inermis, a plant containing this compound, revealed that extracts enriched in this compound significantly delayed the onset of seizures in a pentylenetetrazol-induced seizure model in mice. [] These findings suggest a potential role for this compound in managing seizures, but further research is needed to confirm its specific contribution and elucidate its mechanism of action.

Q7: Is there any information available on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound?

A7: Currently, limited data is available on the specific PK/PD profile of this compound. Further research is required to investigate its absorption, distribution, metabolism, and excretion (ADME) properties.

Q8: What is known about the toxicity of this compound?

A8: Information regarding the toxicity and safety profile of this compound is limited. Further studies are necessary to determine its potential for adverse effects and establish safe dosages.

Q9: What analytical techniques are commonly used to identify and quantify this compound?

A10: High-performance liquid chromatography (HPLC) is frequently employed for the separation and quantification of this compound and other oxindole alkaloids in plant extracts and biological samples. [] Mass spectrometry (MS) techniques, often coupled with HPLC, provide accurate mass measurements and structural information for compound identification. [] Thin layer chromatography (TLC) can also be used as a rapid and cost-effective method for the qualitative analysis of this compound. [, ]

Q10: Are there any known drug interactions associated with this compound?

A11: While specific drug interactions with this compound haven't been extensively studied, some research indicates that it can activate the pregnane X receptor (PXR). [] PXR activation can induce the expression of cytochrome P450 3A4 (CYP3A4), an enzyme involved in the metabolism of many drugs. This interaction could potentially lead to altered drug metabolism and efficacy. Therefore, caution should be exercised when combining this compound-containing supplements or extracts with medications metabolized by CYP3A4.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.